1-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.
Overview
Description
1-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)propyl)-1H-imidazole is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a bicyclic heptane ring system, which imparts significant stability and reactivity to the molecule. It is widely studied in various fields of chemistry and biology due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)propyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic heptane ring: This step involves the cyclization of a suitable precursor to form the bicyclic heptane ring system.
Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the imidazole ring: The imidazole ring is attached to the hydroxypropyl group through a nucleophilic substitution reaction, typically using imidazole and a suitable leaving group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)propyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of imidazoline derivatives
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
1-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)propyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)propyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate signaling pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Interact with receptors: Bind to specific receptors on the cell surface, triggering downstream effects.
Comparison with Similar Compounds
1-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)propyl)-1H-imidazole can be compared with other similar compounds, such as:
This compound2.1]hept-2-yl)oxy)propyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
This compound2.1]hept-2-yl)oxy)propyl)-1H-triazole: Contains a triazole ring, offering different reactivity and biological properties.
The uniqueness of this compound2.1]hept-2-yl)oxy)propyl)-1H-imidazole lies in its specific combination of the bicyclic heptane ring and the imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-hydroxy-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-19(2)11-16(24)12-20(3,4)23(19)13-17(25)14-26-18-10-15-8-9-22(18,7)21(15,5)6/h15-18,24-25H,8-14H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKSSTCWFDFJDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2CC3CCC2(C3(C)C)C)O)(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.